![molecular formula C23H21F3N2O2 B2866375 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396716-99-6](/img/structure/B2866375.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

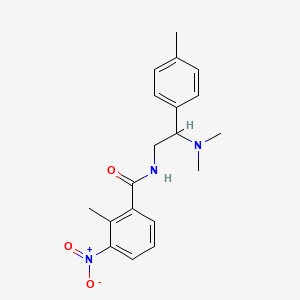

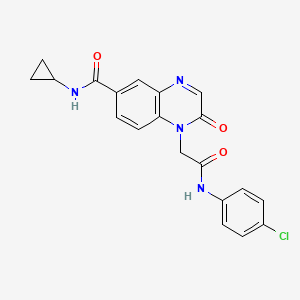

The compound contains several functional groups including a biphenyl group, a hydroxypropyl group, and a trifluoromethylphenyl urea group. These groups could potentially give the compound unique properties, depending on their arrangement and interactions .

Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of the functional groups. The presence of the biphenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially participate in radical trifluoromethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, affecting its solubility and reactivity .Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound can serve as a precursor for the synthesis of complex molecules. Its trifluoromethyl group is particularly valuable due to its ability to influence the physical and chemical properties of molecules, such as volatility, lipophilicity, and metabolic stability . This makes it a crucial component in the development of new synthetic routes for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The trifluoromethyl group is increasingly important in medicinal chemistry. It can enhance the biological activity of pharmaceutical compounds, improve their selectivity, and increase their metabolic stability. This compound, with its trifluoromethyl group, could be used in the design of new drugs, especially in the development of antimicrobial agents effective against antibiotic-resistant bacteria .

Biotechnology

In biotechnology, the compound’s ability to undergo glycosylation reactions is significant. It can be used to create fluorinated carbohydrate mimetics, which are valuable in glycoscience for the development of new biomolecules. These mimetics can be incorporated into natural products, leading to the creation of novel bioconjugates like disaccharides, cholesterol analogs, amino acids, and sphingosine derivatives .

Pharmacology

Pharmacologically, the compound can be involved in the development of new therapeutic agents. Its structural features allow for the creation of molecules with potential activity against various diseases. The trifluoromethyl group’s presence can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of these new agents .

Chemical Engineering

In chemical engineering, this compound can be used in process development and optimization. Its properties can influence reaction mechanisms and kinetics, which is crucial for scaling up chemical processes. It can also be used to develop new materials with specific properties required in engineering applications .

Photoredox Catalysis

The compound’s potential in photoredox catalysis is noteworthy. It can act as a radical precursor under visible light irradiation, enabling the trifluoromethylation of various substrates. This application is particularly relevant in the development of new photoredox catalysts that can facilitate a range of chemical transformations .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O2/c1-22(30,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(29)28-20-10-6-5-9-19(20)23(24,25)26/h2-14,30H,15H2,1H3,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBFKYCYFBLXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866298.png)

![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)

![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2866310.png)